
6-(benzylthio)-9-butyl-9H-purin-2-amine
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Overview
Description
6-(benzylthio)-9-butyl-9H-purin-2-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzylthio group at the 6-position and a butyl group at the 9-position of the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine typically involves the introduction of the benzylthio and butyl groups onto a purine scaffold. One common method includes the reaction of 6-chloropurine with benzylthiol in the presence of a base such as potassium carbonate to form 6-(benzylthio)purine. Subsequently, the butyl group can be introduced at the 9-position through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylthio group (-S-CH₂C₆H₅) and amino group (-NH₂) serve as key reactive sites for nucleophilic substitutions.
Key Examples :
-
Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., cesium carbonate) replaces the thiol proton, forming disulfide derivatives .
Reaction Conditions : -
Acylation : The amino group undergoes acylation with acetyl chloride or anhydrides to form amide derivatives. This reaction is typically conducted in anhydrous dichloromethane with triethylamine as a base.
Oxidation Reactions
The thioether group is susceptible to oxidation, producing sulfoxide or sulfone derivatives.
Oxidizing Agent | Product | Conditions | References |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Sulfoxide (-SO-) | Room temperature, aqueous ethanol | |
Meta-chloroperbenzoic acid (mCPBA) | Sulfone (-SO₂-) | Dichloromethane, 0°C to RT |
Mechanistic Insight :
-
Oxidation proceeds via a two-electron transfer mechanism, with the sulfur atom transitioning from -2 to 0 (sulfoxide) or +2 (sulfone) oxidation states.
Reduction Reactions
The thioether group can be reduced to a thiol (-SH) under specific conditions.
Example :
-
Catalytic Hydrogenation : Using H₂ gas and palladium on carbon (Pd/C) in ethanol removes the benzyl group, yielding 6-mercapto-9-butyl-9H-purin-2-amine.
Conditions :-
Pressure: 1 atm
-
Temperature: 25°C
-
Catalyst Loading: 5% Pd/C
-
Hydrolysis Reactions
The purine ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening or functional group modification.
Acidic Hydrolysis :
-
Concentrated HCl at reflux cleaves the purine ring, producing pyrimidine and imidazole fragments.
Basic Hydrolysis : -
NaOH in aqueous ethanol selectively hydrolyzes the amino group to a hydroxyl group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, due to the presence of halogen-like sulfur groups.
Example :
-
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ forms biaryl derivatives.
Photochemical Reactions
UV irradiation in the presence of oxygen generates reactive oxygen species (ROS), leading to sulfoxide formation or purine ring degradation.
Biological Activity and Reactivity
The compound’s thioether and amino groups enable interactions with biological targets:
-
Enzyme Inhibition : Acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP) by mimicking natural substrates.
-
DNA Binding : The planar purine ring intercalates into DNA, disrupting replication.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing sulfur-containing gases.
-
pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic or alkaline environments.
Scientific Research Applications
Chemical Properties and Structure
6-(Benzylthio)-9-butyl-9H-purin-2-amine features a benzylthio group at the 6-position and a butyl group at the 9-position of the purine ring, contributing to its reactivity and biological interactions. Its molecular weight is approximately 315.42 g/mol, and it exhibits properties typical of purine derivatives, which are integral in biochemistry, particularly in nucleic acids and energy transfer molecules like ATP.
Pharmaceutical Development
1. Antiviral and Antimicrobial Activities
Research indicates that compounds similar to this compound can inhibit enzymes involved in nucleotide metabolism. For instance, studies have shown that such compounds can disrupt DNA and RNA synthesis by inhibiting enzymes like DNA polymerase and reverse transcriptase . This mechanism positions them as potential candidates for antiviral and antimicrobial therapies.
2. Cancer Research
The compound's ability to interact with various biological targets makes it a candidate for cancer treatment research. Its structural analogs have been explored for their effects on cancer cell proliferation and apoptosis . The unique functional groups present in this compound enhance its potential as a selective inhibitor of cancer-related pathways.
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been involved in enzyme inhibition studies where its interaction with enzymes related to nucleotide metabolism has been analyzed. For example, it has shown promising results in inhibiting specific kinases crucial for cellular signaling pathways . Such studies provide insights into the compound's mechanism of action and its potential therapeutic applications.
2. Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies, which are essential for understanding how modifications to the molecule can affect its biological activity. This information is vital for designing more effective analogs with enhanced pharmacological properties .
1. Antimicrobial Activity against Helicobacter pylori
In a recent study, the antimicrobial efficacy of this compound was evaluated against Helicobacter pylori. The compound demonstrated significant inhibition of bacterial growth, with concentrations yielding up to 92% inhibition observed in specific conditions . This finding underscores the compound's potential as an antimicrobial agent.
2. Inhibition of Purine Nucleoside Metabolism
Another study focused on the interactions of purine derivatives, including this compound, with purine nucleoside metabolism enzymes. The results indicated that the compound could effectively inhibit these enzymes, providing a basis for further exploration in drug development targeting metabolic pathways in diseases such as cancer .
Mechanism of Action
The mechanism of action of 6-(benzylthio)-9-butyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The benzylthio group can also interact with thiol-containing proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A well-known anticancer agent that shares the purine scaffold but lacks the benzylthio and butyl groups.
6-Thioguanine: Another anticancer drug with a thiol group at the 6-position but different substituents at other positions.
9-Benzyl-6-thiopurine: Similar to 6-(benzylthio)-9-butyl-9H-purin-2-amine but with a benzyl group instead of a butyl group at the 9-position
Uniqueness
This compound is unique due to the specific combination of the benzylthio and butyl groups, which can confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and improve its pharmacokinetic profile compared to other similar compounds.
Biological Activity
6-(Benzylthio)-9-butyl-9H-purin-2-amine, a purine derivative with the molecular formula C16H19N5S and a molecular weight of approximately 315.42 g/mol, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor in nucleotide metabolism. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure typical of purines, characterized by:
- A benzylthio group at the 6-position.
- A butyl group at the 9-position.
These modifications influence its reactivity and biological interactions. The presence of the thioether linkage allows for unique nucleophilic substitutions and electrophilic additions, which are critical in synthesizing analogs with enhanced biological properties.
Research indicates that this compound may interact with several enzymes involved in purine metabolism, potentially inhibiting their activity. Notable targets include:
- Purine nucleoside phosphorylase
- Adenosine deaminase
These interactions can lead to altered pathways in nucleotide synthesis and degradation, making this compound a valuable tool for studying purine metabolism.
Enzyme Inhibition Studies
Several studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance:
- Inhibition of Nucleotide Metabolism : In vitro assays have shown that this compound can inhibit key enzymes involved in nucleotide metabolism, which could be beneficial in cancer therapy where altered nucleotide metabolism is common.
Cytotoxicity and Antitumor Activity
In cell line studies, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Research indicates that certain analogs exhibit IC50 values in the low micromolar range against colon cancer cell lines (HT-29 and COLO-205), suggesting effective antitumor activity .
Case Studies
- Study on Purine Receptor Agonists : A study focused on thioether-substituted purines demonstrated enhanced receptor affinity for compounds structurally related to this compound. This suggests potential applications as purine receptor ligands in therapeutic settings .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that these compounds can effectively bind to active sites of target enzymes, providing insights into their mechanism of action and guiding further drug design efforts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Benzylthio-9H-purin-2-amine | Lacks butyl group | Altered solubility and reactivity |
9-Butyl-6-chlorobenzylthio-purin | Chlorine substituent | Varying enzyme inhibition profiles |
6-(4-Chlorobenzylthio)-9H-purin | Lacks butyl group | Potentially reduced biological activity |
This comparison highlights how structural modifications can significantly impact biological activity and pharmacokinetics.
Properties
CAS No. |
93017-04-0 |
---|---|
Molecular Formula |
C16H19N5S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-butylpurin-2-amine |
InChI |
InChI=1S/C16H19N5S/c1-2-3-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20) |
InChI Key |
UQWUVNYHYZKQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Origin of Product |
United States |
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